H-9 dihidrocloruro

Descripción general

Descripción

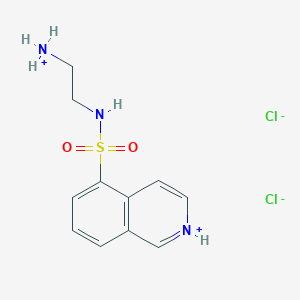

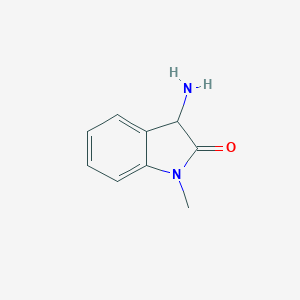

H-9 Dihydrochloride is a protein kinase inhibitor . Its chemical structure consists of C₁₁H₁₅Cl₂N₃O₂S . Protein kinases play crucial roles in cellular signaling, regulating processes like cell growth, differentiation, and metabolism.

Aplicaciones Científicas De Investigación

H-9 Dihydrochloride finds applications in:

Cell Signaling Studies: Inhibiting protein kinases helps dissect signaling pathways.

Neuroscience: Investigating neuronal function and neurotransmitter pathways.

Cancer Research: Studying aberrant kinase activity in cancer cells.

Drug Development: Screening potential kinase inhibitors.

Mecanismo De Acción

H-9 Dihydrochloride likely exerts its effects by inhibiting protein kinases, including PKA (protein kinase A). It interferes with phosphorylation events, disrupting downstream signaling cascades. Specific molecular targets and pathways require further investigation.

Safety and Hazards

When handling H-9 Dihydrochloride, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

Análisis Bioquímico

Biochemical Properties

H-9 dihydrochloride interacts with several enzymes and proteins. It is known to inhibit more effectively cyclic nucleotide-dependent protein kinases than other kinases . It also significantly reduces the excitatory response to 5-HT . These interactions underline the role of H-9 dihydrochloride in biochemical reactions.

Cellular Effects

H-9 dihydrochloride has a direct effect on pharyngeal activity . It also inhibits signal-transduction and cell growth in EGF (epidermal growth factor)-dependent epithelial cell lines . These effects highlight the influence of H-9 dihydrochloride on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of H-9 dihydrochloride involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, leading to changes in gene expression .

Metabolic Pathways

H-9 dihydrochloride is involved in several metabolic pathways, particularly those involving protein kinases

Métodos De Preparación

H-9 Dihydrochloride can be synthesized using various methods. Although specific synthetic routes are not widely documented, it is available commercially. Industrial production methods likely involve efficient chemical synthesis to achieve high purity.

Análisis De Reacciones Químicas

H-9 Dihydrochloride undergoes reactions typical of protein kinase inhibitors:

Oxidation: It may be susceptible to oxidation under certain conditions.

Reduction: Reduction reactions could modify its functional groups.

Substitution: Halogen atoms (such as chlorine) may be substituted. Common reagents include reducing agents (e.g., sodium borohydride), halogenating agents (e.g., thionyl chloride), and organic solvents (e.g., dichloromethane). Major products depend on the specific reaction conditions.

Comparación Con Compuestos Similares

H-9 Dihydrochloride shares similarities with other kinase inhibitors, such as H8 Dihydrochloride and H7. its unique features set it apart. Similar compounds include staurosporine, H89, and KT5720 .

Propiedades

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLCYSFLYMHCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

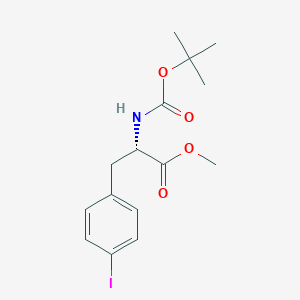

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)

![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)